2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol basic properties
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol basic properties
An In-Depth Technical Guide to the Basic Properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (HTHQ)
Abstract
This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (HTHQ), a synthetic heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology. Evolving from the chemical lineage of industrial antioxidants, HTHQ has emerged as a potent neuroprotective agent with demonstrated efficacy in preclinical models of Parkinson's disease. This document delineates its fundamental chemical and physical properties, explores its core biological mechanisms centered on antioxidant and anti-inflammatory activities, and details its synthesis and analytical characterization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, provides field-proven insights into experimental design, and offers a robust framework for future investigation of this promising therapeutic candidate.
Introduction
The Tetrahydroquinoline Scaffold: A Privileged Structure
The 1,2,3,4-tetrahydroquinoline core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity. Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties[1][2][3]. The conformational flexibility imparted by the saturated heterocyclic ring, combined with the diverse substitution patterns possible on the aromatic ring, makes it a versatile template for drug design[1][3].
From Industrial Antioxidant to Neuroprotective Agent: The Lineage of HTHQ
The development of HTHQ is a compelling example of repurposing a chemical backbone from industrial applications to advanced biomedical research. Its precursor, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), and its polymerized form are widely used as highly effective antioxidants (often known as "Antioxidant RD") to prevent degradation in the rubber and polymer industries[4][5][6][7]. Scientists hypothesized that by modifying this robust antioxidant scaffold—specifically through hydrogenation of the dihydroquinoline ring to a tetrahydroquinoline and the introduction of a hydroxyl group—a new class of compounds with enhanced biocompatibility and targeted therapeutic action could be created. This led to the synthesis of HTHQ, which leverages the inherent radical-scavenging ability of the quinoline nitrogen and enhances it with a phenolic hydroxyl group, creating a powerful agent against oxidative stress in biological systems[3][8].
Chemical and Physical Properties
Compound Identification
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Systematic Name: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
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Abbreviation: HTHQ
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Molecular Formula: C₁₂H₁₇NO[9]
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Molecular Weight: 191.27 g/mol [9]
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CAS Number: While a specific CAS number for the 6-hydroxy isomer is not prominently available in public databases, it is a derivative of the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold (CAS: 4497-58-9)[1].
Physicochemical Data
Direct experimental data for HTHQ is limited. The following table summarizes key properties, with some values estimated based on its parent structure and closely related analogs.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be an off-white to light-brown solid or oil. | Based on analogs like 1,2,3,4-tetrahydroquinolin-6-ol (Off-White Solid)[10] and the TMQ precursor (Yellow to Brown Oil). |
| Melting Point | Not determined. | |
| Boiling Point | > 290 °C (Estimate) | Based on the boiling point of the precursor 1,2-dihydro-2,2,4-trimethylquinoline[4]. |
| Solubility | Soluble in chloroform; slightly soluble in DMSO and ethyl acetate. | Inferred from the solubility profile of its precursor[4]. |
| XLogP3 | ~2.9 | Based on the computed value for the isomeric 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-ol[9]. |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | Standard recommendation for quinoline derivatives to prevent degradation from air and light[4]. |
Core Biological Activity: Antioxidant and Neuroprotective Mechanisms
HTHQ's therapeutic potential stems from its multifaceted ability to counteract the cellular damage central to neurodegenerative diseases like Parkinson's. Its mechanism is not merely passive radical scavenging but involves the active modulation of critical cellular defense pathways.
Direct and Indirect Antioxidant Action
The chemical structure of HTHQ is optimized for antioxidant activity. The secondary amine within the tetrahydroquinoline ring and, most importantly, the phenolic hydroxyl group at the 6-position are capable of donating hydrogen atoms to neutralize reactive oxygen species (ROS)[3]. Beyond this direct effect, HTHQ administration in preclinical models leads to a significant upregulation of the body's own antioxidant machinery. It enhances the expression of key transcription factors like Nrf2 and Foxo1, which in turn boosts the production of endogenous antioxidant enzymes[11].
Attenuation of Neuroinflammation
Oxidative stress is a primary trigger for neuroinflammation. By reducing the cellular burden of ROS, HTHQ effectively dampens the activation of the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[8][12]. This leads to a decreased production of pro-inflammatory cytokines and reduces the inflammatory cascade that contributes to neuronal death[8][12].
Chaperone Activity and Anti-Apoptotic Effects
In a rotenone-induced model of Parkinson's disease, HTHQ was shown to normalize the activity of cellular chaperones and suppress apoptosis (programmed cell death)[11]. This suggests that HTHQ helps maintain protein homeostasis and prevents the activation of cell death pathways, further protecting neurons from degeneration.
Recommended Analytical Workflow for Structural Verification
Ensuring the identity and purity of synthesized HTHQ is critical. A self-validating system of orthogonal analytical techniques should be employed.
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Objective: To confirm the covalent structure of HTHQ and its isomers.
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Methodology:
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Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire a ¹H NMR spectrum. Key expected signals include aromatic protons (confirming substitution pattern), a broad singlet for the N-H proton, a singlet for the O-H proton, and aliphatic signals corresponding to the CH and CH₂ groups of the saturated ring and the three methyl groups.[13]
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Acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms.
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Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons, definitively assigning the structure and confirming the 6-hydroxy substitution pattern.[13]
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Causality: ¹H NMR confirms the proton environment and coupling, while ¹³C NMR verifies the carbon backbone. 2D NMR provides unambiguous proof of atom connectivity, validating the final structure against potential isomers.
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Objective: To confirm the molecular weight of the synthesized compound.
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Methodology:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
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Acquire a full scan mass spectrum in positive ion mode. The primary observed ion should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 192.28.
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
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Causality: This technique directly measures the mass-to-charge ratio, providing definitive confirmation of the molecular formula and serving as a primary check on the success of the synthesis.
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Objective: To determine the purity of the final compound.
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Methodology:
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Develop a reverse-phase HPLC method, typically using a C18 column.
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Use a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) to elute the compound.
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Monitor the elution profile using a UV detector, selecting a wavelength where the chromophore absorbs strongly (e.g., ~254 nm or ~280 nm).
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Inject a known concentration of the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
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Causality: HPLC separates the target compound from unreacted starting materials, byproducts, and impurities. This protocol validates the effectiveness of the purification process and ensures the compound is suitable for biological assays.
Applications in Research and Drug Development
Preclinical Efficacy in Parkinson's Disease Models
The most compelling application of HTHQ to date is in the study of Parkinson's disease (PD). In rat models where PD-like pathology was induced by the neurotoxin rotenone, administration of HTHQ demonstrated remarkable neuroprotective effects.[11]
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Oxidative Stress Reduction: HTHQ significantly lowered markers of oxidative damage, including lipid and protein oxidation products.[8][12]
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Improved Motor Function: Animals treated with HTHQ showed improved motor coordination scores compared to untreated pathological models.[12]
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Dopaminergic Neuron Protection: HTHQ treatment attenuated the loss of tyrosine hydroxylase, a key enzyme in dopamine synthesis, indicating protection of the vulnerable dopaminergic neurons.[8]
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Comparative Efficacy: In these studies, HTHQ was found to be more effective than the established PD drug rasagiline across several key parameters.[8]
Potential as a Lead Compound
HTHQ serves as an excellent lead compound for further drug development. Its proven efficacy and well-defined mechanism of action provide a strong foundation for optimization. Future research could focus on modifying the scaffold to enhance properties such as:
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Blood-Brain Barrier (BBB) Permeability: The saturated heterocycle of HTHQ already contributes to conformational flexibility, which is beneficial for BBB penetration.[3] Further lipophilic modifications could enhance this.
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Metabolic Stability: Investigating the metabolic fate of HTHQ could guide modifications to increase its biological half-life.
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Target Specificity: Derivatives could be designed to interact with other relevant targets in the neurodegenerative cascade.
Safety and Handling
Toxicological Profile
There is currently no comprehensive toxicological dataset for HTHQ itself. However, information from its precursors and related structures necessitates careful handling.
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The precursor, 1,2-dihydro-2,2,4-trimethylquinoline, is a derivative of quinoline, which is a known rodent carcinogen.[4]
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It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.
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The polymerized form is considered harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures
Given the profile of its chemical class, standard laboratory precautions are required.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent release into the environment.
Conclusion
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a highly promising molecule at the intersection of industrial chemistry and modern neuropharmacology. It possesses a potent, multi-pronged mechanism of action that directly counters the oxidative stress and neuroinflammation at the heart of neurodegenerative diseases. Its demonstrated efficacy in preclinical models of Parkinson's disease establishes it as a valuable research tool and a credible lead compound for the development of next-generation neuroprotective therapeutics. Further investigation into its pharmacokinetics, long-term safety, and clinical potential is highly warranted.
References
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